1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a piperazine ring, and various substituents such as chloro, ethylbenzenesulfonyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. One common approach includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and quinazoline derivatives, under specific conditions.
Introduction of the chloro group: Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethylbenzenesulfonyl group: This step involves sulfonylation using reagents like ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-Chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
- 1-[7-Chloro-3-(methylsulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
Uniqueness
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group, for example, may enhance its solubility, stability, or binding affinity to certain targets compared to similar compounds.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN6O2S/c1-2-18-3-10-22(11-4-18)38(36,37)27-26-30-25(23-17-19(28)5-12-24(23)35(26)32-31-27)34-15-13-33(14-16-34)21-8-6-20(29)7-9-21/h3-12,17H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANUDVQULTKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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